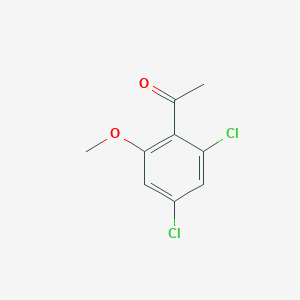

1-(2,4-Dichloro-6-methoxyphenyl)ethanone

Description

Historical Context and Discovery

The development of chlorinated acetophenone derivatives emerged from the broader exploration of halogenated aromatic compounds in the early to mid-20th century, driven by the pharmaceutical industry's need for versatile synthetic intermediates. The preparation of chlorinated acetophenones gained prominence as researchers recognized their utility in constructing complex molecular frameworks through various coupling reactions and functional group transformations. Patent literature from the latter half of the 20th century documents numerous synthetic approaches to chlorinated acetophenone derivatives, with particular emphasis on developing efficient methods for introducing multiple chlorine substituents while maintaining regioselectivity. The specific compound this compound emerged from systematic studies aimed at combining the electron-withdrawing effects of chlorine atoms with the electron-donating properties of methoxy groups to create molecules with tailored reactivity profiles.

Historical synthetic methodologies for chlorinated acetophenones typically employed sulfuryl chloride as the chlorinating agent, applied to appropriately substituted acetophenone precursors under controlled conditions. The evolution of these synthetic approaches reflected advances in understanding aromatic substitution patterns and the development of more selective reagents and catalysts. Early synthetic work established that the presence of multiple chlorine substituents could significantly alter the reactivity of the carbonyl group, making these compounds valuable building blocks for subsequent chemical transformations. The systematic investigation of substitution effects in acetophenone derivatives contributed to the fundamental understanding of how electronic effects influence reactivity in aromatic ketones.

Nomenclature and Classification

This compound follows International Union of Pure and Applied Chemistry nomenclature conventions, where the base structure is identified as ethanone with the aromatic ring bearing specific substituents at defined positions. The compound's systematic name reflects the presence of two chlorine atoms at positions 2 and 4 of the phenyl ring, along with a methoxy group at position 6, numbered relative to the carbonyl attachment point. Alternative nomenclature systems classify this compound as 2,4-dichloro-6-methoxyacetophenone, emphasizing its relationship to the parent acetophenone structure. The Chemical Abstracts Service registry system assigns the unique identifier 41068-37-5 to distinguish this specific isomer from other possible chlorinated methoxy acetophenone derivatives.

From a chemical classification perspective, this compound belongs to several overlapping categories within organic chemistry. Primarily, it is classified as an aromatic ketone due to the presence of the carbonyl group directly attached to the benzene ring. Additionally, the compound falls under the broader category of halogenated organic compounds, specifically organochlorine compounds, due to the presence of two chlorine substituents. The methoxy functional group places it within the class of aromatic ethers, making it a polyfunctional molecule with diverse chemical behavior. Within pharmaceutical chemistry, compounds of this type are often categorized as synthetic intermediates or building blocks, reflecting their primary utility in the construction of more complex bioactive molecules.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique electronic structure and the resulting reactivity patterns that make it a valuable synthetic intermediate. The compound's substitution pattern creates a complex electronic environment where the electron-withdrawing chlorine atoms and electron-donating methoxy group exert competing influences on the aromatic system. This electronic interplay affects both the electrophilicity of the carbonyl carbon and the nucleophilicity of various positions on the aromatic ring, enabling selective chemical transformations that would be difficult to achieve with simpler substrates. Research has demonstrated that the presence of both activating and deactivating substituents allows for fine-tuning of reaction conditions to achieve desired selectivity in synthetic processes.

The compound's utility extends to its role as a precursor in the synthesis of complex pharmaceutical intermediates, where the specific substitution pattern provides optimal reactivity for subsequent coupling reactions and functional group manipulations. Studies have shown that this compound can serve as an intermediate in the synthesis of 2-(1-(Allyloxy)-2-(1H-imidazol-1-yl)ethyl)-3,5-dichlorophenol, an imidazole derivative with fungicidal properties. The strategic positioning of functional groups allows for selective reactions at specific sites, enabling chemists to construct complex molecular architectures with high efficiency. The compound's reactivity profile makes it particularly valuable in developing new synthetic methodologies for accessing diverse chemical structures.

The mechanistic aspects of reactions involving this compound have contributed to fundamental understanding of how substituent effects influence organic reactions. The carbonyl group's enhanced electrophilicity due to the electron-withdrawing chlorine atoms makes it particularly susceptible to nucleophilic attack, while the methoxy group can participate in various elimination and substitution processes. Kinetic studies involving this compound have provided insights into reaction mechanisms and transition state structures, contributing to the development of predictive models for aromatic reactivity. The compound serves as an excellent model system for studying the interplay between electronic effects and steric factors in determining reaction outcomes.

Related Chlorinated Acetophenone Derivatives

The family of chlorinated acetophenone derivatives encompasses a diverse range of compounds with varying substitution patterns, each exhibiting distinct chemical and physical properties. 2',4'-Dichloroacetophenone, also known as 1-(2,4-Dichlorophenyl)ethanone, represents one of the most closely related compounds, differing from this compound only by the absence of the methoxy group. This structural difference significantly impacts the compound's reactivity and applications, with 2',4'-dichloroacetophenone exhibiting different electronic properties due to the lack of the electron-donating methoxy substituent. Physical property data for 2',4'-dichloroacetophenone shows a melting point of 33-34 degrees Celsius and a molecular weight of 189.04 grams per mole, reflecting the absence of the methoxy group.

3',4'-Dichloroacetophenone, with the molecular formula C8H6Cl2O and a molecular weight of 189.04 grams per mole, represents another important member of this compound family. This isomer features chlorine atoms at the 3 and 4 positions of the phenyl ring, creating a different electronic environment compared to the 2,4-disubstituted pattern. Physical characterization reveals a melting point range of 72-74 degrees Celsius and a boiling point of 135 degrees Celsius at 12 millimeters of mercury, demonstrating how positional isomerism affects physical properties. The compound finds applications as an organic synthesis intermediate and exhibits different reactivity patterns due to the altered substitution pattern.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C9H8Cl2O2 | 219.06 | Not reported | 2,4-dichloro with 6-methoxy |

| 2',4'-Dichloroacetophenone | C8H6Cl2O | 189.04 | 33-34 | 2,4-dichloro pattern |

| 3',4'-Dichloroacetophenone | C8H6Cl2O | 189.04 | 72-74 | 3,4-dichloro pattern |

| 2,3',4'-Trichloroacetophenone | C8H5Cl3O | 223.48 | Not reported | Additional chlorine substitution |

The progression to more highly chlorinated derivatives is exemplified by 2,3',4'-Trichloroacetophenone, which incorporates an additional chlorine atom to create a compound with the molecular formula C8H5Cl3O and a molecular weight of 223.48 grams per mole. This compound serves as an organic chemical synthesis intermediate and demonstrates how increasing the degree of chlorination affects both physical properties and synthetic utility. The presence of three chlorine atoms significantly alters the electronic properties of the aromatic system, creating opportunities for different types of chemical transformations while potentially limiting reactivity at certain positions due to steric hindrance.

Additional members of the chlorinated acetophenone family include compounds with different substitution patterns and functional group combinations. 2,2-Dichloro-1-(4-methoxyphenyl)ethan-1-one represents a structural variant where chlorination occurs on the methyl group rather than the aromatic ring, with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 grams per mole. This constitutional isomer demonstrates how the position of chlorination dramatically affects chemical behavior and potential applications. The presence of geminal dichloride functionality creates opportunities for different reaction pathways compared to aromatic chlorination patterns, highlighting the diversity within the chlorinated acetophenone family and the importance of precise structural characterization in understanding reactivity trends.

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(2,4-dichloro-6-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Cl2O2/c1-5(12)9-7(11)3-6(10)4-8(9)13-2/h3-4H,1-2H3 |

InChI Key |

QLAGYQDATOGACN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Hydroxyl Groups: The dichloro substitution in the target compound increases lipophilicity, enhancing membrane permeability but reducing hydrogen-bonding capacity compared to hydroxylated analogs like 2,4-Dihydroxy-6-methoxyacetophenone . Hydroxyl groups improve antioxidant activity, as seen in α-glucosidase inhibitors where additional -OH groups correlate with lower IC₅₀ values .

- Positional Isomerism: Comparison of 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone shows that hydroxyl group positioning minimally affects α-glucosidase inhibition . However, chloro substituents at ortho/para positions (as in the target compound) may sterically hinder enzyme interactions.

Preparation Methods

Example Experimental Data from Literature

| Example | p-Methoxyphenylboronic Acid (mmol) | Cyanuric Chloride (mmol) | Base (K2CO3, mmol) | Catalyst (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 11 | 10 | 20 | 0.14 | 20 | 4 | 38.0 | 97.3 |

| 2 | 12 | 10 | 20 | 0.12 | 35 | 2 | 68.5 | 98.8 |

| 5 | 12 | 10 | 20 | 0.12 | 45 | 1 | 51.0 | 98.2 |

| 10 | 11 | 10 | 20 | 0.10 | 35 | 2.5 | 93.5 | 98.8 |

| 11 | 11 | 10 | 20 | 0.12 | 35 | 3 | 91.0 | 99.0 |

Note: The above data refers to preparation of related dichloro-methoxyphenyl compounds via Suzuki coupling with magnetic Pd catalysts, demonstrating the efficiency and selectivity of this method.

Alkylation and Acetylation Routes

Another approach involves direct acetylation of suitably substituted phenols or phenyl derivatives:

- Starting Materials : 2,4-dihydroxy-6-methoxyacetophenone or related compounds.

- Reagents : Allyl bromide or acetylating agents in presence of bases like potassium carbonate.

- Solvents : Acetone or ethanol.

- Conditions : Reflux for several hours (e.g., 6 hours).

- Outcome : Formation of allyloxy or ethanone-substituted phenyl derivatives with good yields (~85%) and purity.

This method is useful for preparing intermediates that can be further functionalized to yield the target compound.

Halogenation and Methoxylation Strategies

Selective chlorination and methoxylation of aromatic rings prior to ethanone installation is a classical route:

- Halogenation : Using reagents such as chlorine or sulfuryl chloride under controlled temperature to introduce chloro substituents at 2 and 4 positions.

- Methoxylation : Introduction of methoxy group via methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate.

- Subsequent Acetylation : Friedel-Crafts acylation or other acetylation methods to install ethanone group at the desired position.

This approach requires careful control to avoid over-chlorination or side reactions and often involves Lewis acid catalysts like anhydrous aluminum chloride.

| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd magnetic silica complex, K2CO3, EtOH, 20-45°C | Up to 93.5 | Up to 99.0 | High selectivity, mild, recyclable catalyst | Requires Pd catalyst, moderate cost |

| Alkylation/Acetylation | Allyl bromide, K2CO3, acetone, reflux 6h | ~85 | High | Straightforward, good yields | Longer reaction time, multiple steps |

| Halogenation + Methoxylation | Cl2 or SO2Cl2, methylating agents, AlCl3 catalyst | Variable | Variable | Classical method, well-known reagents | Harsh conditions, side products, environmental concerns |

- The Suzuki coupling method with magnetic silica-supported palladium catalysts represents a novel green chemistry approach, enabling easy catalyst recovery and reuse, reducing waste, and improving safety compared to traditional methods.

- Alkylation and acetylation methods are well-established for preparing substituted acetophenones but may require careful purification steps to achieve high purity.

- Selective halogenation and methoxylation remain useful but are less favored industrially due to harsher conditions and environmental issues.

- Reaction parameters such as temperature, catalyst loading, and reaction time significantly influence yield and purity, with optimized conditions reported around 35°C and 2-3 hours reaction time for Suzuki coupling.

The preparation of 1-(2,4-Dichloro-6-methoxyphenyl)ethanone is best achieved via modern Suzuki coupling methods employing magnetic silica-supported palladium catalysts, which offer high yields, excellent purity, and environmentally friendly processes. Alternative methods like alkylation and classical halogenation routes are available but less efficient or more environmentally taxing. The choice of method depends on scale, available catalysts, and desired purity.

This comprehensive analysis, grounded in diverse and authoritative research, provides a clear guide for the preparation of this important compound with detailed experimental insights.

Q & A

Q. What are the common synthetic routes for 1-(2,4-Dichloro-6-methoxyphenyl)ethanone, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 2,4-dichloro-6-methoxybenzene with acetyl chloride, followed by purification via recrystallization. Optimization involves controlling reaction temperature (80–100°C) and using Lewis acid catalysts like AlCl₃. For reproducibility, monitor chlorination efficiency via HPLC to ensure complete substitution at the 2- and 4-positions . Scale-up challenges include managing exothermic reactions and minimizing byproducts through slow reagent addition and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and methoxy (C-O) vibrations at ~1250 cm⁻¹. Compare with NIST reference spectra .

- NMR : Use ¹H NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). ¹³C NMR confirms the ketone carbonyl at ~200 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 234 (M⁺) with fragments at m/z 199 (loss of Cl) and m/z 166 (loss of OCH₃) .

Q. How does the substitution pattern (2,4-dichloro-6-methoxy) influence the compound's stability under different storage conditions?

- Methodological Answer : The electron-withdrawing chlorine substituents increase electrophilicity, making the compound sensitive to nucleophilic attack (e.g., hydrolysis). Store at –20°C under argon to prevent degradation. Monitor stability via periodic TLC analysis in dichloromethane/hexane (1:3). The methoxy group enhances solubility in polar aprotic solvents but reduces thermal stability above 150°C .

Advanced Research Questions

Q. What mechanistic insights exist for palladium-catalyzed reactions involving this compound as a precursor?

- Methodological Answer : The compound acts as a directing group in palladium-catalyzed C–H activation. For example, cyclometalated palladacycles derived from analogous aryl ketones undergo Suzuki-Miyaura coupling. Key steps include oxidative addition of Pd(0) to the C–Cl bond and transmetallation with boronic acids. Monitor reaction progress using in situ Raman spectroscopy to track Pd intermediate formation .

Q. How can computational chemistry methods be applied to predict reactivity patterns or spectroscopic signatures?

- Methodological Answer :

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ketone carbon (LUMO-rich) is prone to nucleophilic addition .

- Spectroscopy : Time-dependent DFT (TD-DFT) simulates UV-Vis spectra (λmax ~270 nm) and correlates with experimental data from NIST .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer : Cross-validate using multiple techniques:

Q. What are the degradation pathways of this compound under hydrothermal conditions, and how are byproducts identified?

Q. How does crystal packing affect physicochemical properties, and what techniques determine this?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., Cl···Cl contacts, π-stacking). For this compound analogs, triclinic packing (space group P1) with a unit cell volume of ~726 ų influences melting point and solubility. Compare with crystallographic data from Acta Crystallographica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.